molecular formula C20H24N2O9 B4039635 dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4039635
M. Wt: 436.4 g/mol
InChI Key: DKPRLKAZQCEAHK-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C20H24N2O9 and its molecular weight is 436.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.14818035 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cerebrovascular Effects

Nimodipine, a closely related 1,4-dihydropyridine derivative, is highlighted for its calcium antagonistic properties with a preferential cerebrovascular action. It dilates cerebral vessels in several species, including intraarterial, intravenous, perlingual, and oral administration in low dosages, without substantial decrease in blood pressure. This selective dilation of cerebral vessels without significant peripheral vasodilation suggests nimodipine's potential in increasing cerebral blood flow and its effectiveness in the prevention and therapy of cerebrovascular spasm of various origins, especially in postischaemic brain damage (Kazda et al., 1982).

Pharmacological Activity and Stereochemistry

Research into the pharmacological activity and stereochemistry of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid derivatives, compounds structurally related to the chemical , reveals insights into the importance of stereo- and optical isomers in medicinal chemistry. The separation of these isomers has shown significant differences in antihypertensive activities, demonstrating the critical role of molecular orientation in drug efficacy. One study found that the alpha-isomer of a closely related compound exhibited a potent hypotensive effect, significantly more than its beta-isomer. Furthermore, the hypotensive activity of one specific optical isomer was found to be 30 to 100 times stronger than its counterpart in spontaneously hypertensive rats, highlighting the potential for targeted drug development based on stereochemical properties (Muto et al., 1988).

Structural Analysis

The structural analysis of nimodipine and related compounds has contributed to understanding the structure-activity relationships of 1,4-dihydropyridines. Detailed crystallographic studies have provided insights into the conformation and orientation of the molecular components, which are crucial for the pharmacological properties of these compounds. The nitrophenyl ring's orientation relative to the dihydropyridine ring, for example, has been noted to influence the compound's biological activity, emphasizing the importance of structural considerations in drug design (Wang et al., 1989).

Properties

IUPAC Name

dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O9/c1-5-31-16-9-12(8-15(18(16)23)22(26)27)17-13(19(24)29-3)10-21(6-7-28-2)11-14(17)20(25)30-4/h8-11,17,23H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPRLKAZQCEAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=CN(C=C2C(=O)OC)CCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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